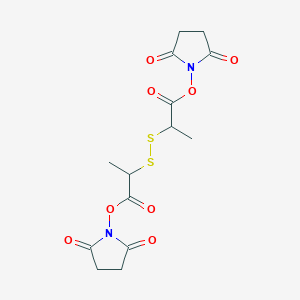![molecular formula C22H18O B14332073 5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one CAS No. 105850-98-4](/img/structure/B14332073.png)
5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one is an organic compound that features a cyclopentenone core substituted with naphthyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one typically involves the reaction of naphthalen-1-ylmethyl bromide with 3-phenylcyclopent-2-en-1-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the starting materials to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl or phenyl rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with similar structural features.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1: Another naphthalene-based compound with distinct biological activities.
Uniqueness
5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one is unique due to its cyclopentenone core, which imparts specific chemical reactivity and potential biological activities. Its combination of naphthyl and phenyl groups further enhances its versatility in various applications.
Propriétés
Numéro CAS |
105850-98-4 |
|---|---|
Formule moléculaire |
C22H18O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
5-(naphthalen-1-ylmethyl)-3-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C22H18O/c23-22-15-19(16-7-2-1-3-8-16)14-20(22)13-18-11-6-10-17-9-4-5-12-21(17)18/h1-12,15,20H,13-14H2 |
Clé InChI |
UTSGVFDNOZYUOP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C=C1C2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
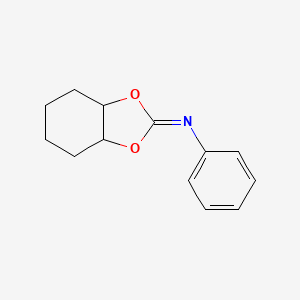
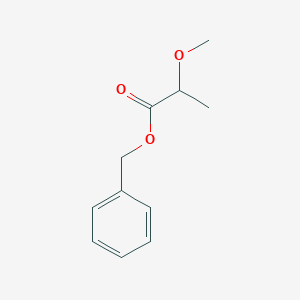
![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)
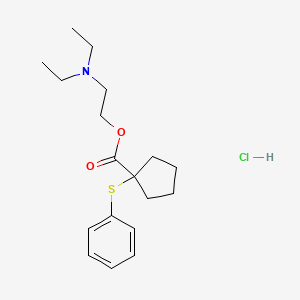

![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)
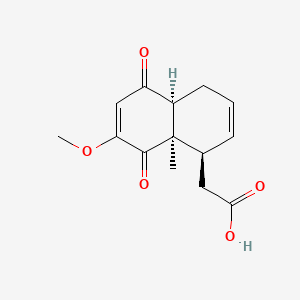
![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
